3-Amino-1-(3-methylphenyl)piperidin-2-one
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Overview
Description
3-Amino-1-(3-methylphenyl)piperidin-2-one is a compound with the CAS Number: 1344146-90-2 . It has a molecular weight of 204.27 . The compound is in the form of an oil and is stored at room temperature .
Synthesis Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-1-(3-methylphenyl)-2-piperidinone . The InChI Code is 1S/C12H16N2O/c1-9-4-2-5-10 (8-9)14-7-3-6-11 (13)12 (14)15/h2,4-5,8,11H,3,6-7,13H2,1H3 .Chemical Reactions Analysis
The compound is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound is in the form of an oil . It is stored at room temperature . The molecular weight of the compound is 204.27 .Scientific Research Applications
Synthesis and Chemical Properties
3-Amino-1-(3-methylphenyl)piperidin-2-one plays a significant role in the synthesis of complex chemical structures. For instance, its derivatives have been explored for the synthesis of 1-substituted 2-aminoethylphenylphosphinic acids through catalyzed reactions, illustrating its utility in generating compounds with potential biological activity (Krawczyk, 1996). Moreover, its involvement in asymmetric synthesis of trisubstituted piperidines highlights its application in creating stereochemically complex molecules (Salgado et al., 2019).
Chemical Reactions and Molecular Transformations
The compound has been utilized in reactions leading to novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines. These reactions underline the flexibility of this compound in participating in complex chemical transformations to produce diastereopure forms, which are crucial for detailed conformational studies (Csütörtöki et al., 2012).
Biological Activities and Applications
The structure of this compound derivatives has been explored for potential biological activities, such as in the synthesis of aromatase inhibitors. These compounds show significant inhibition of estrogen biosynthesis, indicating their potential in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Corrosion Inhibition
Interestingly, derivatives of this compound have been studied for their corrosion inhibition efficiency on mild steel in acidic environments. This application demonstrates the compound's versatility beyond pharmaceuticals, showing significant potential in industrial applications (Verma et al., 2016).
Neuroprotective Properties
Further research has identified derivatives of this compound as potent and selective N-methyl-D-aspartate (NMDA) antagonists, suggesting their potential as neuroprotective agents. This highlights the compound's application in the development of treatments for neurodegenerative diseases (Chenard et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Amino-1-(3-methylphenyl)piperidin-2-one, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
Properties
IUPAC Name |
3-amino-1-(3-methylphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-5-10(8-9)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKOBFSJJUUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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